molecular formula C23H18BrNO B3056596 2-(2-[1,1'-BIPHENYL]-4-YL-2-OXOETHYL)ISOQUINOLINIUMBROMIDE CAS No. 72666-55-8

2-(2-[1,1'-BIPHENYL]-4-YL-2-OXOETHYL)ISOQUINOLINIUMBROMIDE

Cat. No.: B3056596
CAS No.: 72666-55-8
M. Wt: 404.3 g/mol
InChI Key: QXNMGEZJXDXNTN-UHFFFAOYSA-M
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Description

2-(2-[1,1’-BIPHENYL]-4-YL-2-OXOETHYL)ISOQUINOLINIUMBROMIDE is an organic compound that features a biphenyl group attached to an isoquinolinium moiety through a 2-oxoethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-[1,1’-BIPHENYL]-4-YL-2-OXOETHYL)ISOQUINOLINIUMBROMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-[1,1’-BIPHENYL]-4-YL-2-OXOETHYL)ISOQUINOLINIUMBROMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with nucleophiles replacing the bromide ion.

Mechanism of Action

The mechanism of action of 2-(2-[1,1’-BIPHENYL]-4-YL-2-OXOETHYL)ISOQUINOLINIUMBROMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-[1,1’-BIPHENYL]-4-YL-2-OXOETHYL)ISOQUINOLINIUMBROMIDE is unique due to its specific combination of the biphenyl and isoquinolinium moieties, which confer distinct chemical and biological properties. Its bromide ion also influences its reactivity and solubility compared to its chloride and iodide counterparts .

Properties

IUPAC Name

2-isoquinolin-2-ium-2-yl-1-(4-phenylphenyl)ethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18NO.BrH/c25-23(17-24-15-14-19-8-4-5-9-22(19)16-24)21-12-10-20(11-13-21)18-6-2-1-3-7-18;/h1-16H,17H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNMGEZJXDXNTN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C[N+]3=CC4=CC=CC=C4C=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20993501
Record name 2-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]isoquinolin-2-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20993501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72666-55-8
Record name NSC17791
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17791
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]isoquinolin-2-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20993501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-[1,1'-BIPHENYL]-4-YL-2-OXOETHYL)ISOQUINOLINIUMBROMIDE

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